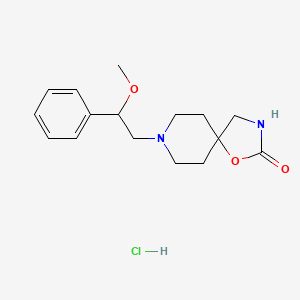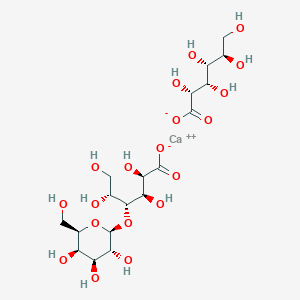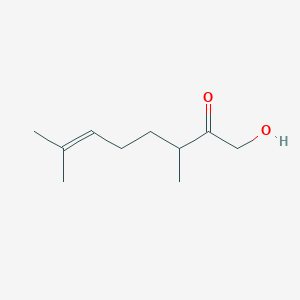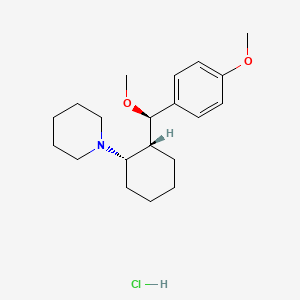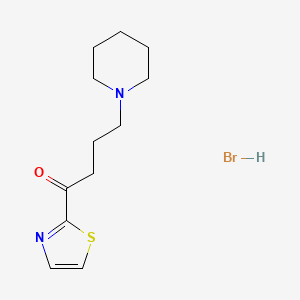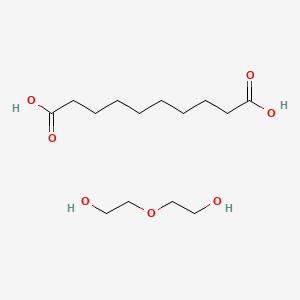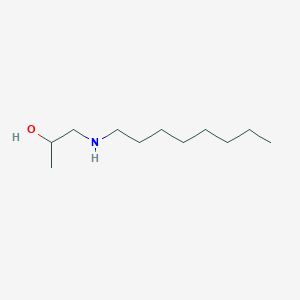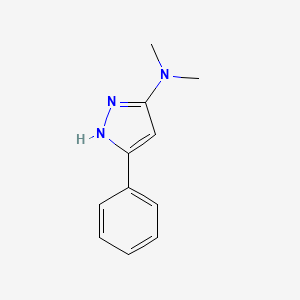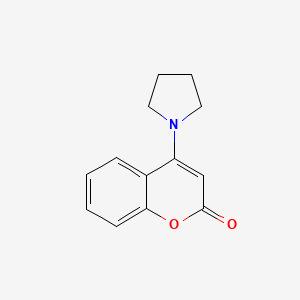
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzopyran core with a pyrrolidinyl group attached at the 4-position, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- typically involves the condensation of a suitable benzopyran precursor with a pyrrolidine derivative. One common method is the Knoevenagel condensation followed by cyclization. The reaction conditions often include the use of a base such as piperidine or pyrrolidine itself, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced benzopyran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized benzopyran derivatives, reduced benzopyran derivatives, and substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Coumarin (2H-1-Benzopyran-2-one): A natural compound with anticoagulant properties.
4-Hydroxycoumarin: A derivative of coumarin used as an anticoagulant.
Chromone: A compound structurally similar to benzopyran with diverse biological activities.
Uniqueness
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- is unique due to the presence of the pyrrolidinyl group, which can enhance its biological activity and specificity. This structural modification can lead to improved pharmacokinetic properties and reduced side effects compared to similar compounds.
Properties
CAS No. |
30650-57-8 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H13NO2/c15-13-9-11(14-7-3-4-8-14)10-5-1-2-6-12(10)16-13/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
CTMZKBHKIOWYSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)OC3=CC=CC=C32 |
solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


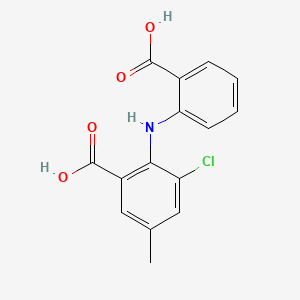
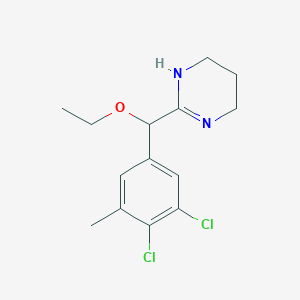
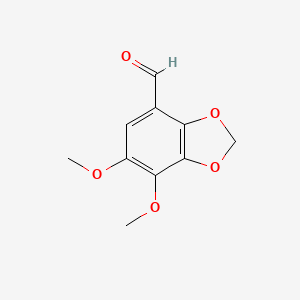
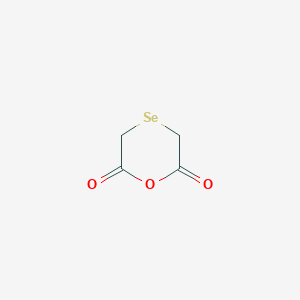
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
